molecular formula C11H17NO6 B2992535 trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid CAS No. 1807916-65-9

trans-1-(tert-Butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid

Cat. No.: B2992535
CAS No.: 1807916-65-9
M. Wt: 259.258
InChI Key: CEWHNBGJGPXFED-BQBZGAKWSA-N
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Description

Properties

IUPAC Name

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(8(13)14)7(5-12)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWHNBGJGPXFED-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trans-1-(tert-butoxycarbonyl)pyrrolidine-3,4-dicarboxylic acid (CAS Number: 865451-68-9) is a synthetic organic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a tert-butoxycarbonyl (Boc) protecting group and two carboxylic acid functional groups, positions it as a significant compound in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula: C11H17NO6
  • Molecular Weight: 259.26 g/mol
  • Purity: ≥97%

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The Boc group serves to protect the amine functionality during chemical reactions, while the carboxylic acid groups can participate in hydrogen bonding and ionic interactions with target biomolecules. Such interactions are crucial for its potential therapeutic effects.

Antiviral Activity

Research has highlighted the antiviral potential of pyrrolidine derivatives. For instance, compounds similar to trans-1-(tert-butoxycarbonyl)pyrrolidine have been shown to exhibit antiviral properties against various viruses, including:

  • Tobacco Mosaic Virus (TMV): Certain derivatives demonstrated significant antiviral activity in vivo, outperforming standard treatments in efficacy tests .
  • Herpes Simplex Virus (HSV): Some studies have indicated that pyrrolidine derivatives can inhibit HSV replication effectively .

Anti-inflammatory Properties

Pyrrolidine derivatives have also been investigated for their anti-inflammatory activities. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. The structural features of the compound allow it to act as a competitive inhibitor for certain amino acid transporters, which could be beneficial in treating metabolic disorders .

Case Studies

StudyFindings
Bernardino et al. (2020)Demonstrated that pyrrolidine derivatives exhibit potent antiviral activities against TMV and HSV-1, suggesting their potential as therapeutic agents .
Research on ASCT2 InhibitionIdentified that pyrrolidine derivatives could selectively inhibit the ASCT2 transporter, impacting amino acid homeostasis and offering insights into cancer treatment strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-3,4-Dicarboxylic Acid Derivatives

(a) (3R,4R)-1-(2,2-Difluoroethyl)-pyrrolidine-3,4-dicarboxylic acid amide
  • Structure : Features a difluoroethyl group instead of Boc and amide substituents at both carboxylic acids (e.g., 3-[(5-chloro-pyridin-2-yl)-amide], 4-[2-fluoro-4-(2-oxo-2H-pyridin-1-yl)-phenyl]-amide).
  • Function : Clinical candidate (R1663) for Factor Xa inhibition, with IC₅₀ < 1 nM and excellent selectivity against other serine proteases .
  • Key Data :
    • Molecular Weight : ~550 g/mol (estimated from ).
    • Pharmacokinetics : High oral bioavailability in rats (F = 60%) and monkeys (F = 50%) .
    • Status : Completed Phase I clinical trials for thrombosis prevention .
(b) (±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate
  • Structure : Combines Boc and methyl ester groups with a chloro-methylpyridinyl substituent.
  • Molecular Weight : 354.83 g/mol .
  • Applications : Intermediate for kinase inhibitors; lacks free carboxylic acids, limiting direct biological activity compared to the target compound .
(c) tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
  • Structure : Substituted with methoxy-methylpyridine at the 3-position; only one carboxylate (as a Boc-protected amine).
  • Molecular Weight : 292.37 g/mol .

Non-Pyrrolidine Dicarboxylic Acid Analogues

Thiazolidine-2,4-dicarboxylic Acid
  • Structure : Thiazolidine ring (sulfur-containing) with dicarboxylic acids.
  • Molecular Weight : 177.17 g/mol .
  • Comparison: The sulfur atom increases electron density, altering reactivity and binding modes compared to pyrrolidine derivatives. No reported therapeutic applications, unlike the Boc-pyrrolidine compound .

Functional and Structural Analysis

Table 1: Comparative Properties
Compound Molecular Weight (g/mol) Key Substituents Biological Activity Applications
Target Boc-pyrrolidine 259.26 Boc, trans-dicarboxylic acids Intermediate Pharmaceutical synthesis
(3R,4R)-Difluoroethyl-pyrrolidine amide ~550 Difluoroethyl, amides Factor Xa inhibition (IC₅₀ <1 nM) Clinical anticoagulant
(±)-trans-Boc-methyl ester pyridinyl 354.83 Boc, methyl ester, pyridinyl None (intermediate) Kinase inhibitor synthesis
Thiazolidine-2,4-dicarboxylic acid 177.17 Thiazolidine ring None reported Research chemical
Key Observations :

Bioactivity : The difluoroethyl-pyrrolidine amide () exhibits potent Factor Xa inhibition due to optimized amide substituents, whereas the Boc-pyrrolidine target lacks direct inhibitory activity but serves as a precursor.

Steric and Electronic Effects :

  • The Boc group in the target compound introduces steric bulk, limiting interactions in enzyme active sites compared to smaller substituents (e.g., difluoroethyl) .
  • Free carboxylic acids in the target compound enable metal coordination, useful in catalysis or chelation-based therapies.

Synthetic Utility :

  • Methyl/tert-butyl esters () are preferred for stability during coupling reactions, while free acids (target compound) are utilized in final deprotection steps.

Research Findings and Industrial Relevance

  • Factor Xa Inhibitors : Pyrrolidine-3,4-dicarboxylic acid derivatives with optimized amide substituents (e.g., ) demonstrate superior pharmacokinetics and selectivity over heparin, driving anticoagulant drug development .
  • Cost Considerations : The target Boc-pyrrolidine compound is significantly more expensive (€1,230/g) than simpler esters (€400/g; ), reflecting its role as a high-purity intermediate .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing enantiomerically pure trans-1-(tert-Boc)pyrrolidine-3,4-dicarboxylic acid, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis typically involves Boc protection of pyrrolidine derivatives followed by dicarboxylation. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., using enantioselective organocatalysts) are employed. A critical step is the reaction of pyrrolidine precursors with Boc anhydride in dichloromethane at 0–20°C, using triethylamine as a base and DMAP as a catalyst to enhance reaction efficiency . Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or silica gel chromatography ensures high enantiomeric excess (>98%). Monitoring optical rotation and chiral HPLC analysis are essential for verifying stereochemical integrity .

Q. What characterization techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm the Boc group (tert-butyl signals at δ ~1.4 ppm) and dicarboxylic acid protons (broad signals at δ ~10–12 ppm). The trans configuration is inferred from coupling constants in the pyrrolidine ring .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (calculated for C11H17NO6\text{C}_{11}\text{H}_{17}\text{NO}_6: 259.1056 g/mol) .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides definitive proof of stereochemistry and molecular geometry, though crystallization may require slow evaporation from polar aprotic solvents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific safety data for this compound is limited, analogous Boc-protected dicarboxylic acids require standard handling practices:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store at 0–6°C in airtight containers to prevent hydrolysis of the Boc group .
  • Conduct reactions in well-ventilated fume hoods due to potential release of tert-butanol during deprotection .

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